N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Description
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked via a propyl chain to a 1,2-oxazole heterocycle. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase) . The 1,2-oxazole ring contributes to hydrogen-bonding capabilities and metabolic stability due to its aromatic heterocyclic structure.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGTBIKOJPKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide typically involves the formation of the oxazole ring followed by its attachment to the benzenesulfonamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with benzenesulfonamide using reagents such as sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the sulfonamide group or the oxazole ring, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Recent studies have indicated that N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of benzenesulfonamide can inhibit bacterial growth, making them candidates for antibiotic development. Research has shown that compounds in this class can target specific bacterial enzymes, disrupting their function and leading to cell death .
- Anti-inflammatory Effects : Similar compounds have been associated with the inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves several organic reactions. A common method includes the reaction of benzenesulfonamide with appropriate oxazole precursors under controlled conditions to yield the desired compound. Modifications to the synthesis process can enhance yield and purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzenesulfonamide + Oxazole precursor | Room temperature | Variable |
| 2 | Acid/base catalysis | pH adjustment to 7 | Improved |
| 3 | Purification via recrystallization | Methanol solvent | High |
Case Studies
Several case studies have highlighted the effectiveness of sulfonamide derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a similar sulfonamide derivative showed significant antibacterial activity against Staphylococcus aureus. The mechanism involved inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis .
- Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound were shown to reduce edema significantly when administered prior to inflammatory stimuli. This supports its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and benzenesulfonamide group can form non-covalent interactions with these targets, influencing their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives
Key Findings:
This may improve target binding in biological systems, akin to Sulfaisoxazole’s antibacterial activity .
Substituent Effects :
- Perfluorinated chains (e.g., in [52026-59-2]) drastically increase hydrophobicity (logP ~4.0), favoring industrial applications over drug design. In contrast, the target compound’s propyl-oxazole linker balances lipophilicity (logP ~2.5) and solubility .
- Triethoxysilyl groups (e.g., in [52026-59-2]) suggest sorption or crosslinking utility in materials science, unlike the pharmaceutically oriented oxazole moiety .
Biological Relevance: Sulfaisoxazole’s isoxazole ring directly contributes to its antibacterial efficacy by mimicking p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. The target compound’s oxazole may serve a similar role, though its propyl spacer could modulate binding kinetics . Fluorinated analogs (e.g., [69013-34-9]) lack heterocycles, limiting their bioactivity but enhancing thermal/chemical stability for industrial use .
Biological Activity
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring and a benzenesulfonamide moiety , which contribute to its biological interactions. The isoxazole structure is known for its role in various pharmacological activities, while the sulfonamide group enhances binding affinity to biological targets.
This compound primarily interacts with enzymes and receptors through non-covalent interactions. Its mechanism of action may involve:
- Inhibition of Enzyme Activity : It has been shown to inhibit human carbonic anhydrases, affecting various biochemical pathways that are crucial for cellular function.
- Modulation of Receptor Signaling : The compound can influence receptor activity, leading to downstream effects on cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar in structure exhibited half-maximal cytotoxic concentrations (CC50) in the range of 50–60 µM against colon adenocarcinoma cells (HT29), suggesting a promising therapeutic index compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The sulfonamide derivatives have also been investigated for their anti-inflammatory properties:
- In Vivo Studies : One study reported that certain benzenesulfonamides significantly inhibited carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents . The percentage inhibition was noted to be as high as 94% at specific time intervals.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, with findings indicating:
- Minimum Inhibitory Concentrations (MIC) : Compounds derived from this class showed varying MIC values against bacteria such as E. coli and S. aureus, with some exhibiting potent antibacterial effects comparable to established antibiotics .
Research Findings and Case Studies
Q & A
Basic: What are the recommended synthetic routes for N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a cobalt-catalyzed protocol (similar to related sulfonamides) involves reacting benzenesulfonyl chloride with 3-(1,2-oxazol-4-yl)propan-1-amine under inert conditions. Purification via column chromatography (e.g., petroleum ether/dichloromethane mixtures) achieves >90% purity, as validated by NMR and HPLC . Yield optimization (e.g., 49–70%) requires controlled stoichiometry, temperature (60–80°C), and catalyst loading (5–10 mol%).
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the oxazole ring protons (δ 7.6–8.0 ppm), sulfonamide NH (δ 5.2–5.5 ppm), and propyl chain integration (e.g., triplet at δ 2.5–3.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.1) and fragmentation patterns.
- X-ray Crystallography: Determines bond angles and torsional strain in the oxazole-propyl linkage (see analogous structures in ).
Advanced: How does the oxazole moiety influence reaction mechanisms in derivatization studies?
Methodological Answer:
The oxazole ring participates in electrophilic aromatic substitution (e.g., halogenation at C5) and coordination chemistry (e.g., binding transition metals via N/O donors). For example:
- Oxidation: Oxazole’s electron-deficient nature stabilizes intermediates during sulfonamide oxidation to sulfones (using H₂O₂/KMnO₄) .
- Metal Complexation: Copper(II) forms stable complexes with the oxazole-sulfonamide framework, enhancing catalytic activity in C–N coupling reactions .
Advanced: What experimental strategies assess this compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?
Methodological Answer:
- In Vitro Assays: Use MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli (10–100 µM range) with viability staining .
- Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or carbonic anhydrase via fluorescence-based assays (IC₅₀ values correlated with sulfonamide substituents) .
- Cellular Uptake: Radiolabel the sulfonamide group (³⁵S) to track intracellular accumulation in cancer cell lines .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
Single-crystal X-ray diffraction resolves discrepancies in bond lengths (e.g., S–N vs. C–O distances). For example:
- Torsional Angles: The propyl linker’s dihedral angle (120–130°) impacts steric hindrance between oxazole and sulfonamide groups .
- Hydrogen Bonding: Intermolecular H-bonds (N–H···O=S) stabilize crystal packing, validated by Patterson maps .
Advanced: How to address conflicting bioactivity data across studies?
Methodological Answer:
- Reproducibility Controls: Standardize assay conditions (pH, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., chloro vs. methyl groups on the benzene ring) using molecular docking (e.g., AutoDock Vina) .
- Metabolite Profiling: LC-MS identifies degradation products that may interfere with bioactivity .
Advanced: What computational methods guide the design of analogs with enhanced selectivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the oxazole ring .
- Molecular Dynamics (MD): Simulate binding poses in enzyme active sites (e.g., COX-2) to optimize substituent bulk/hydrophobicity .
- QSAR Models: Train regression models using IC₅₀ data and descriptors like logP, polar surface area, and Hammett constants .
Advanced: How does this compound behave in coordination chemistry, and what applications arise?
Methodological Answer:
- Metal Complex Synthesis: React with Cu(II)/Ni(II) salts to form octahedral complexes (λmax 600–700 nm via UV-Vis) .
- Catalytic Applications: Test in Suzuki-Miyaura cross-coupling; the oxazole-sulfonamide ligand enhances Pd(0) stability, achieving >80% yield .
- Spectroscopic Analysis: EPR and cyclic voltammetry confirm metal oxidation states and redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
